4,5-Diaminopyrimidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8Cl2N4 |
|---|---|
Molecular Weight |
183.04 g/mol |
IUPAC Name |
pyrimidine-4,5-diamine;dihydrochloride |
InChI |
InChI=1S/C4H6N4.2ClH/c5-3-1-7-2-8-4(3)6;;/h1-2H,5H2,(H2,6,7,8);2*1H |
InChI Key |
KDHHBMOPTDKPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)N.Cl.Cl |
Origin of Product |
United States |
4,5 Diaminopyrimidine Dihydrochloride As a Precursor in the Synthesis of Fused Heterocyclic Systems
Cyclization Reactions to Purine (B94841) Analogues
The fusion of an imidazole (B134444) ring onto the pyrimidine (B1678525) core of 4,5-diaminopyrimidine (B145471) leads to the formation of purines, a class of compounds fundamental to nucleic acid chemistry and various biological processes.
Traube Synthesis and its Variants with Aldehydes and Orthoformates
The Traube purine synthesis, a classical and versatile method, utilizes 4,5-diaminopyrimidines for the construction of the purine ring system. thieme-connect.denih.gov This reaction involves the condensation of the diamine with a one-carbon unit, which forms the C8 position of the purine. nih.gov
Common reagents for this cyclization include formic acid, which upon heating with 4,5-diaminopyrimidine, leads to the formation of the corresponding purine. thieme-connect.de The reaction proceeds through formylation of one of the amino groups, followed by cyclodehydration to yield the purine. researchgate.net
Variants of the Traube synthesis employ other sources for the one-carbon fragment. Triethyl orthoformate, often in the presence of an acid catalyst or anhydride, is a widely used alternative to formic acid. researchgate.net This reagent can efficiently cyclize 4,5-diaminopyrimidines to their respective purine derivatives. Similarly, aldehydes can be used in condensation reactions with 4,5-diaminopyrimidines to yield 8-substituted purines. nih.gov The choice of aldehyde determines the substituent at the 8-position of the resulting purine.
The general scheme for the Traube synthesis is depicted below:
Reaction Scheme for Traube Purine Synthesis
(Note: This is a representative image. The actual reaction would involve 4,5-diaminopyrimidine dihydrochloride (B599025) and a one-carbon source like formic acid or an orthoformate.)
Table 1: Reagents and Resulting Purine Analogues in Traube Synthesis
| Starting Material | One-Carbon Source | Resulting Purine Analogue |
| 4,5-Diaminopyrimidine | Formic acid | Purine |
| 4,5-Diaminopyrimidine | Triethyl orthoformate | Purine |
| 4,5-Diaminopyrimidine | Aldehyde (R-CHO) | 8-R-Purine |
| 4,5-Diamino-2-thiopyrimidine | Triethyl orthopropionate/Propionic anhydride | 8-Ethyl-2-ethylthiopurine researchgate.net |
Formation of Radiochemically Labeled Purines for Tracer Studies
The synthesis of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). While specific examples detailing the use of 4,5-diaminopyrimidine dihydrochloride for the synthesis of radiolabeled purines for tracer studies are not extensively documented in the provided literature, the principles of the Traube synthesis lend themselves to this application.
The incorporation of a radiolabeled one-carbon unit, such as [¹¹C]formic acid or an [¹¹C]orthoformate, into the Traube synthesis with 4,5-diaminopyrimidine would theoretically yield a ¹¹C-labeled purine. Similarly, using a radiolabeled aldehyde could introduce a radionuclide at the 8-position. These radiolabeled purines could then serve as PET tracers to study biochemical pathways involving purine metabolism or to target specific receptors. The development of such tracers would be invaluable for diagnosing and monitoring various diseases. nih.gov
Synthesis of Pteridine (B1203161) Derivatives
The condensation of this compound with 1,2-dicarbonyl compounds provides a direct route to pteridines, another important class of nitrogen-containing heterocyclic compounds.
Condensation Reactions with Dicarbonyl Compounds (Isay Synthesis)
The Isay synthesis is the characteristic method for preparing pteridines from 4,5-diaminopyrimidines. This reaction involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-ketoaldehyde or α-diketone. The reaction typically proceeds under mild conditions and results in the formation of the pteridine ring system.
The versatility of the Isay synthesis allows for the preparation of a wide array of substituted pteridines, depending on the nature of the dicarbonyl compound used. This method is a cornerstone in pteridine chemistry.
Methods for Selective Pteridine Isomer Formation
When unsymmetrical 1,2-dicarbonyl compounds are used in the Isay synthesis, the formation of two constitutional isomers is possible. The selective synthesis of a single isomer is a significant challenge in pteridine chemistry.
Research has shown that the reaction conditions, including pH and the presence of additives, can influence the isomeric ratio of the products. For instance, in the synthesis of 6- and 7-methyl-8-alkylpterins, the proportion of the two isomers was found to be dependent on the pH of the reaction mixture and the size of the 8-substituent. Furthermore, the use of sodium hydrogensulfite as an adduct-forming agent with the dicarbonyl compound can be exploited for the separation of the resulting pteridine isomers. This approach relies on the different propensities of the isomers to form adducts, allowing for the isolation of a single, highly pure isomer.
Construction of Other Fused Pyrimidine Systems
Beyond purines and pteridines, this compound serves as a building block for other fused pyrimidine systems. One notable example is the synthesis of pyrimido[4,5-d]pyrimidines. These compounds can be prepared through various synthetic routes, often involving the reaction of a 4,5-disubstituted pyrimidine with a suitable cyclizing agent. The resulting fused heterocyclic system has attracted interest due to its structural similarity to other biologically active molecules.
Table 2: Fused Heterocyclic Systems Synthesized from 4,5-Diaminopyrimidine Derivatives
| Fused System | Synthetic Method | Key Reagents |
| Purines | Traube Synthesis | Formic acid, Orthoformates, Aldehydes |
| Pteridines | Isay Synthesis | 1,2-Dicarbonyl compounds |
| Pyrimido[4,5-d]pyrimidines | Cyclization Reactions | Various cyclizing agents |
Pyrido[2,3-d]pyrimidines
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a privileged structure in medicinal chemistry, can be achieved using 4,5-diaminopyrimidine as a key building block. nih.gov While various substituted aminopyrimidines are often employed, the reactivity of 4,5-diaminopyrimidine allows for analogous synthetic strategies. nih.govnih.gov One common approach involves the condensation of a diaminopyrimidine with α,β-unsaturated carbonyl compounds or their equivalents.
For instance, the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) yields a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further functionalized. nih.gov This suggests that 4,5-diaminopyrimidine could similarly react with appropriate three-carbon synthons to construct the pyridine (B92270) ring. Another strategy involves the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents, leading to the formation of the fused pyridine ring. The specific reaction conditions and the nature of the substituents on the reactants play a crucial role in directing the cyclization and determining the final product. researchgate.net
Pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine (B13093195) core is another important heterocyclic system that can be synthesized from 4,5-diaminopyrimidine. A general and established method for the synthesis of this scaffold involves the reaction of a 4,5-diaminopyrimidine with a one-carbon synthon, such as formamide (B127407) or urea. researchgate.net Heating 4,5-diaminopyrimidine with formamide is a classical method for the synthesis of pyrimido[4,5-d]pyrimidines.
A novel synthetic route to tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones utilizes 1,3-disubstituted 6-aminouracils as starting materials, highlighting the versatility of aminopyrimidines in constructing this fused system. researchgate.netnih.gov The key step in this synthesis is a hydrazine-induced cyclization to form the second pyrimidine ring. researchgate.netnih.gov While this specific example does not start directly from 4,5-diaminopyrimidine, it underscores the general principle of using aminopyrimidines as precursors for pyrimido[4,5-d]pyrimidines. The reaction of 4,5-diaminopyrimidine with reagents like diethyl acetylenedicarboxylate (B1228247) can also be explored for the construction of this heterocyclic system.
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are purine analogs with significant biological activities. nih.gov Their synthesis from 4,5-diaminopyrimidine typically involves the construction of the fused pyrazole (B372694) ring. A common method is the diazotization of one of the amino groups of 4,5-diaminopyrimidine, followed by intramolecular cyclization of the resulting diazonium salt.
Another important synthetic route involves the reaction of 4,5-diaminopyrimidine with a source of hydrazine (B178648). For example, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea (B124793) leads to a diaminopyrazolo[3,4-d]pyrimidine derivative. google.com This highlights the utility of building the pyrimidine ring onto a pre-existing pyrazole. Conversely, starting from 4,5-diaminopyrimidine, reaction with reagents that can provide the remaining atoms for the pyrazole ring, such as β-ketoesters in the presence of a diazotizing agent, can be employed. The specific reagents and reaction conditions can be tailored to introduce various substituents on the pyrazolo[3,4-d]pyrimidine core. nih.gov
| Starting Material | Reagent | Product | Reference |
| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | 3,4-Diaminopyrazolo[3,4-d]pyrimidine derivative | google.com |
| ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | 1,6-substituted-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | nih.gov |
Thiazolo- and Pyrimido[2,1-b]thieme-connect.dechemistry-online.comthiazine Derivatives
The synthesis of thiazolo[4,5-d]pyrimidines, a class of purine analogs where a sulfur atom replaces a nitrogen atom, can be achieved from 4,5-diaminopyrimidines. A classical approach involves the reaction of a 4,5-diaminopyrimidine with carbon disulfide or isothiocyanates. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with thiourea has been investigated for the synthesis of thiazolo[4,5-d]pyrimidines. drugfuture.com
Another method involves the cyclization of a 5-thiocyanato-substituted aminopyrimidine. Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine yields the 5-thiocyanato-compound, which can be cyclized to the corresponding thiazolo[4,5-d]pyrimidine. drugfuture.com The synthesis of pyrimido[2,1-b] thieme-connect.dechemistry-online.comthiazine (B8601807) derivatives typically involves the reaction of a pyrimidine-2-thione with a three-carbon synthon that can form the thiazine ring.
| Starting Material | Reagent(s) | Product | Reference |
| 2,4-Diamino-6-hydroxypyrimidine | Thiourea | Isothiouronium salt / Di-(2,4-diamino-6-hydroxypyrimidin-5-yl) disulphide | drugfuture.com |
| 2,4-Diamino-6-hydroxypyrimidine | Kaufmann thiocyanation, then Acetic anhydride | 2,5-Diacetamido-7-hydroxythiazolo[4,5-d]pyrimidine | drugfuture.com |
Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of heterocyclic compounds that can be synthesized from 4,5-diaminopyrimidine precursors. The Paal-Knorr synthesis is a classical method for the synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.inresearchgate.net This methodology can be adapted for the synthesis of pyrrolo[2,3-d]pyrimidines by reacting 4,5-diaminopyrimidine with a suitable 1,4-dicarbonyl compound or its synthetic equivalent.
Another approach is the Fischer indole (B1671886) synthesis, which can be modified for the synthesis of pyrrolo[2,3-d]pyrimidines. This method involves the reaction of a pyrimidinylhydrazine with a ketone or aldehyde. acs.org For example, 5,6-disubstituted pyrrolo[2,3-d]pyrimidines have been prepared by the thermolysis of ketone hydrazones of 2-amino-6-hydrazino-4(3H)-oxopyrimidine. acs.org While this example uses a hydrazinopyrimidine, it illustrates the potential for adapting this strategy starting from 4,5-diaminopyrimidine by first converting one of the amino groups into a hydrazine moiety.
| Synthesis Method | Precursors | Product | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/ammonia | Pyrrole | wikipedia.orgrgmcet.edu.inresearchgate.net |
| Fischer Indole Synthesis | Ketone hydrazones of 2-amino-6-hydrazino-4(3H)-oxopyrimidine | 5,6-Disubstituted pyrrolo[2,3-d]pyrimidines | acs.org |
Imidazo-Fused Heterocycles
The synthesis of imidazo[4,5-d]pyrimidines, commonly known as purines, is a well-established and highly important application of 4,5-diaminopyrimidines. The most widely used method for this transformation is the Traube purine synthesis. thieme-connect.dechemistry-online.comdrugfuture.comslideshare.netpharmaguideline.com This reaction involves the cyclocondensation of a 4,5-diaminopyrimidine with a one-carbon electrophile.
A variety of reagents can serve as the source of the eighth carbon atom of the purine ring system. The most common of these is formic acid, which upon heating with 4,5-diaminopyrimidine, leads to the formation of the imidazole ring. thieme-connect.dechemistry-online.comdrugfuture.comslideshare.net Other one-carbon synthons that can be used include formamide, diethoxymethyl acetate, and chlorocarbonic esters. thieme-connect.dedrugfuture.com The Traube synthesis is a versatile method that allows for the preparation of a wide range of substituted purines by using appropriately substituted 4,5-diaminopyrimidines.
| Reagent | Conditions | Product | Reference |
| Formic Acid | Heating at 100°C then 210°C | Purine | thieme-connect.de |
| Formamide | Heating | Purine | thieme-connect.de |
| Urea or Potassium Ethyl Xanthate | Cyclization | 8-Oxo or 8-Thioxo purine derivatives | chemistry-online.com |
| Aldehydes | Oxidative cyclization | Purine derivatives | chemistry-online.com |
Quinazolines and other Polycyclic Systems
The synthesis of quinazolines from 4,5-diaminopyrimidine is less common, as the typical precursors for quinazolines are anthranilic acid derivatives. researchgate.netchemistry-online.comnih.govnih.govsemanticscholar.org However, in principle, the vicinal diamines of 4,5-diaminopyrimidine could react with suitable precursors to form a fused six-membered aromatic ring. For instance, a reaction analogous to the Skraup synthesis of quinolines, which involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, could potentially be adapted. rgmcet.edu.inekb.eg In this hypothetical scenario, 4,5-diaminopyrimidine would act as the "aniline" component.
Strategies for Functionalization of Fused Ring Systems
The fused heterocyclic systems derived from this compound, most notably purines, are not merely static final products. Their true value in medicinal chemistry and materials science is often realized through subsequent functionalization, which allows for the fine-tuning of their biological, chemical, and physical properties. nih.govnih.gov A variety of synthetic strategies have been developed to introduce a wide range of functional groups at specific positions on the purine scaffold and related fused pyrimidines. These post-synthesis modifications are crucial for developing structure-activity relationships (SAR) in drug discovery and for creating novel materials. nih.gov Key strategies include electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.
Electrophilic Substitution
While the electron-deficient nature of the pyrimidine and purine ring systems generally makes them resistant to electrophilic aromatic substitution, these reactions can be achieved under specific conditions, particularly on activated substrates. researchgate.net The introduction of electron-donating groups onto the ring system facilitates attack by electrophiles. For instance, the nitrosation at the 5-position of 4-amino-6-hydroxypyrimidine (B372064) is a key step in the Traube purine synthesis, demonstrating electrophilic attack on an activated pyrimidine ring. chemistry-online.compharmaguideline.com Although less common for functionalizing the pre-formed purine core, electrophilic substitution remains a viable pathway for introducing specific functionalities. rsc.org The reactivity towards electrophiles is highly dependent on the substitution pattern already present on the ring, which can direct the incoming electrophile to a specific position. researchgate.netwur.nl
Nucleophilic Substitution
Nucleophilic substitution is a far more common and versatile strategy for the functionalization of purine rings. The presence of halogen atoms or other good leaving groups, such as methylsulfonyl moieties, at positions C2, C6, and C8 of the purine core renders these sites susceptible to attack by a wide variety of nucleophiles. wur.nl
This approach is fundamental for introducing diverse functional groups, including amines, alkoxides, and thiolates. A classic example is the displacement of a chloro group at the 6-position of a purine derivative to synthesize various C6-substituted analogues. nih.gov Research has demonstrated that the substitution pattern on the purine ring can influence which of the two rings (pyrimidine or imidazole) will be opened during certain nucleophilic attacks, particularly in strongly basic media. wur.nl This reactivity allows for the synthesis of a vast library of purine analogues for biological screening. nih.govwikipedia.org
Metal-Catalyzed Cross-Coupling Reactions
In recent decades, metal-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the functionalization of fused heterocyclic systems like purines. nih.gov Palladium- and nickel-based catalytic systems are widely used to form new carbon-carbon and carbon-heteroatom bonds, offering a route to analogues that are difficult to obtain through classical methods. nih.govnih.gov
Reactions such as the Suzuki, Stille, and Sonogashira couplings are frequently employed to introduce aryl, heteroaryl, alkyl, and alkynyl groups. researchgate.net For example, palladium-catalyzed Suzuki cross-coupling reactions have been successfully used to synthesize 6-aryl-2,4-diaminopyrimidines from their 6-chloro precursors and various aryl boronic acids. researchgate.net Similarly, photoredox/nickel dual catalysis has enabled the sp²–sp³ cross-coupling of unprotected 6-chloropurines with a wide range of alkyl bromides, allowing for late-stage functionalization, which is highly valuable in medicinal chemistry campaigns. nih.gov Palladium catalysis has also been utilized for the synthesis of 2-amido- and 2-aminocarbonylpurines through cross-coupling with amides or amines in the presence of carbon monoxide. nih.gov These methods provide efficient and modular access to structurally diverse libraries of functionalized purine derivatives.
Data on Functionalization Strategies
Below are interactive tables summarizing the key strategies for the functionalization of fused ring systems derived from 4,5-diaminopyrimidine.
Table 1: Nucleophilic Substitution Reactions
| Position | Leaving Group | Nucleophile | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C6 | -Cl (Chloro) | Alkylamines, Arylamines | Substituted Amino | nih.gov |
| C6 | -OH (converted to -Cl) | Thiols | -SR (Thioether) | nih.gov |
| C8 | -Br (Bromo) | Amines | -NHR (Amino) | wur.nl |
| C6 | -SO2Me (Methylsulfonyl) | Carbon Nucleophiles | -R (Alkyl/Aryl) | wur.nl |
Table 2: Metal-Catalyzed Cross-Coupling Reactions
| Position | Reaction Type | Catalyst System | Coupling Partner | Introduced Group | Reference |
|---|---|---|---|---|---|
| C6 | Suzuki Coupling | Pd(PPh3)4 / Base | Aryl Boronic Acid | Aryl | researchgate.net |
| C6 | Photoredox/Nickel Dual Catalysis | Ni Catalyst / Photocatalyst | Alkyl Bromide | Alkyl | nih.gov |
| C2 | Carbonylative Amination | Pd Catalyst / CO | Amine | -C(O)NHR (Amide) | nih.gov |
| C2 | Amidation | Pd Catalyst | Amide | -NHC(O)R (Amide) | nih.gov |
Computational and Theoretical Investigations of 4,5 Diaminopyrimidine Dihydrochloride and Its Analogues
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. mdpi.com These studies are crucial for understanding the structural basis of molecular recognition and for designing new therapeutic agents.
The diaminopyrimidine scaffold is a key pharmacophore found in numerous inhibitors targeting a variety of enzymes, particularly kinases. nih.govnih.gov Docking studies reveal that this scaffold frequently anchors the ligand into the ATP-binding site of kinases through a conserved double-dentate hydrogen bond pattern. nih.gov Specifically, the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group interact with the hinge region of the kinase. nih.gov
For example, in studies of 2,4-diaminopyrimidine (B92962) derivatives as Focal Adhesion Kinase (FAK) inhibitors, the moiety consistently forms hydrogen bonds with the backbone of residues in the hinge region. nih.gov Similarly, when targeting Cyclin-Dependent Kinase 9 (CDK9), 2,4-diaminopyrimidine analogues were shown to bind directly, suppressing the downstream signaling pathway. nih.gov Docking of pyrimidine-benzodiazepine analogues into the active site of Dihydrofolate reductase (DHFR) from S. aureus also showed key hydrogen bond interactions involving the pyrimidine ring with amino acid residues such as Phe92, Ser49, and Ile14. ias.ac.in
Beyond hydrogen bonding, other interactions like pi-alkyl and van der Waals forces with residues in the binding pocket contribute to the stability of the ligand-receptor complex. ias.ac.innih.gov These computational analyses are vital for rationalizing the structure-activity relationships (SAR) observed in biological assays and for guiding the structural optimization of new inhibitors. researchgate.netnih.gov
A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-receptor interaction. mdpi.com Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory potency. nih.govmdpi.com
In the development of novel pyrimidine derivatives as anticancer agents, docking studies have successfully predicted the binding modes and affinities. For instance, certain 4,6-dihydrazone pyrimidine derivatives showed strong binding affinities when docked against antitumor targets. nih.gov Similarly, studies on 2,4-diaminopyrimidine analogues targeting CDK9 not only predicted strong binding but also helped rationalize the high cytotoxic potency observed against colorectal cancer cell lines. nih.gov
The accuracy of these predictions allows researchers to prioritize which novel compounds to synthesize and test, saving significant time and resources. arxiv.org The predicted mode of interaction provides a detailed 3D model of how the ligand fits into the active site, highlighting which substituents on the diaminopyrimidine core are optimal for interacting with specific sub-pockets of the target protein. ias.ac.inrsc.org
| Compound Class | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| 2,4-Diaminopyrimidine derivative (A12) | Focal Adhesion Kinase (FAK) | 2JKK | Not explicitly stated, but potent binding shown | Hinge region residues | nih.gov |
| Pyrimidine-benzodiazepine derivative (Compound 6) | Dihydrofolate reductase (DHFR) | 4XE6 | -10.26 | Ser49, Ile14, Val6, Val31, Leu28, Leu54 | ias.ac.in |
| 4-(2-amino-3, 5-dibromophenyl) pyrimidin-2-amine (Compound 4c) | Cyclin-dependent kinase-2 (CDK2) | 1HCK | -7.9 | LEU 83, ILE 10, GLN 131, LYS 129 | nih.gov |
| 2,4-Diaminopyrimidine derivative (Compound 16j) | Cyclin-dependent kinase 9 (CDK9) | Not specified | Not explicitly stated, but potent binding shown | CDK9 active site | nih.gov |
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. nih.govnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov
For diaminopyrimidine derivatives, DFT calculations show that the charge density for the HOMO is often located over the diaminopyrimidine ring, while the LUMO's location depends on the substituents. researchgate.net This distribution confirms the electron-donating nature of the diaminopyrimidine core.
From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify chemical behavior: nih.govnih.gov
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Hardness (η): η = (I - A) / 2
Electronegativity (χ): χ = (I + A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
A high energy gap corresponds to greater molecular stability and lower reactivity. nih.gov These theoretical calculations provide a quantitative framework for comparing the reactivity and stability of different diaminopyrimidine analogues. researchgate.netacs.org
| Parameter | Compound A¹ | Compound B² |
|---|---|---|
| EHOMO | -6.439 | -6.731 |
| ELUMO | -2.241 | -2.064 |
| Energy Gap (ΔE) | 4.198 | 4.667 |
| Ionization Potential (I) | 6.439 | 6.731 |
| Electron Affinity (A) | 2.241 | 2.064 |
| Hardness (η) | 2.099 | 2.333 |
| Electronegativity (χ) | 4.340 | 4.397 |
| Electrophilicity Index (ω) | 4.486 | 4.148 |
| ¹Compound A: 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate. ²Compound B: 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate. Data adapted from reference nih.gov. |
DFT calculations are highly effective in predicting various spectroscopic properties, providing a powerful complement to experimental measurements. scielo.org.za
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov For 4,5-diaminopyrimidine (B145471), quantum chemical calculations have shown that its lowest-energy absorption band is significantly red-shifted compared to pyrimidine and purine (B94841). chemrxiv.org These calculations can assign specific absorption bands to electronic transitions, such as n→π* or π→π*, and help explain the effects of substituents and solvents on the absorption maxima. chemrxiv.orgresearchgate.net
IR Spectroscopy: DFT can compute vibrational frequencies with remarkable accuracy. scielo.org.za By comparing the calculated IR spectrum with the experimental one, specific vibrational modes (e.g., C-N stretching, N-H bending) can be assigned to observed peaks. This aids in the structural characterization of newly synthesized compounds. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) in ppm. nih.gov These theoretical calculations can accurately predict both ¹H and ¹³C NMR spectra, helping to confirm the molecular structure and assign signals in complex molecules. nih.govresearchgate.net
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (DFT) | Reference |
|---|---|---|---|---|
| UV-Vis | λmax (nm) | ~295 nm (in ACN) | Not specified, but red-shift correctly predicted | chemrxiv.org |
| FT-IR | C=O stretching (cm-1) | 1713 | 1725 (B3LYP) | scielo.org.za |
| ¹H NMR | -NH proton (ppm) | 11.30 | Calculations used for assignment | mdpi.com |
| ¹³C NMR | Carbonyl carbon (ppm) | Not specified | Calculations used for assignment | mdpi.com |
| Note: Data is representative of methodologies applied to pyrimidine analogues. Specific values are from different but structurally related compounds to illustrate the principles. |
Molecules containing both electron-donating groups (like amino groups) and electron-accepting groups (the pyrimidine ring can act as one) can exhibit Intramolecular Charge Transfer (ICT). mdpi.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, creating a charge-separated excited state with a large dipole moment. nih.gov This phenomenon is critical to the photophysical properties of many fluorescent probes and materials. rsc.org
For 4,5-diaminopyrimidine and its analogues, the two amino groups serve as strong electron donors. chemrxiv.org Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to study ICT. nih.govacs.org NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule, quantifying the charge delocalization and hyperconjugative interactions that stabilize the system. nih.govscirp.org These calculations can reveal the pathways of charge transfer and explain how molecular structure and solvent polarity influence the photophysical properties, such as fluorescence quantum yield and Stokes shift. chemrxiv.orgresearchgate.net
Advanced Structural Analysis
Advanced computational methods offer a deeper understanding of the three-dimensional arrangements of molecules in the solid state and the nature of the noncovalent interactions that dictate their crystal packing. For 4,5-diaminopyrimidine dihydrochloride (B599025) and its analogues, techniques such as Hirshfeld surface analysis and Noncovalent Interaction (NCI) analysis are crucial for elucidating their structural chemistry.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structuresscirp.orgnih.govresearchgate.netnih.gov
Hirshfeld surface analysis is a potent computational tool for visualizing and quantifying the intricate network of intermolecular interactions within a crystal lattice. chemtools.org This method generates a surface around a molecule, with the distance to the nearest nucleus outside the surface being mapped. By coloring this surface based on normalized contact distances (dnorm), regions of significant intermolecular contact can be identified; red spots highlight close contacts, such as hydrogen bonds. nih.govresearchgate.net
For pyrimidine derivatives, Hirshfeld analysis frequently reveals the dominance of various hydrogen bonds that stabilize the crystal structure. nih.govic.ac.uk In a study on a 4,6-diaminopyrimidine (B116622) derivative, Hirshfeld analysis quantified the contributions of different intermolecular contacts, showing that H···H (51.6%), C···H (23.0%), N···H (15.8%), and S···H (8.5%) interactions were the most significant. ic.ac.uk Two-dimensional fingerprint plots, which are derived from the Hirshfeld surface, provide a quantitative summary of these interactions. ic.ac.uk For instance, the sharp spikes in a fingerprint plot are characteristic of strong N—H···N hydrogen bonds, while more diffuse regions can be attributed to weaker H···H contacts. nih.govic.ac.uk This detailed analysis is vital for understanding the physical properties of these compounds.
Below is a table summarizing typical intermolecular contacts and their features in Hirshfeld surface analysis of diaminopyrimidine-like structures.
| Interaction Type | Typical Contribution (%) | Key Features in 2D Fingerprint Plot |
| H···H | High (e.g., ~36-52%) | Large, widely scattered region of high density. nih.govic.ac.uk |
| N···H/H···N | Moderate (e.g., ~12-16%) | Distinct, sharp spikes indicating hydrogen bonds. nih.govic.ac.uk |
| C···H/H···C | Moderate (e.g., ~21-23%) | Wing-like shapes. nih.govic.ac.uk |
| S···H/H···S | Low to Moderate (e.g., ~8.5%) | Characteristic wings. ic.ac.uk |
| O···H/H···O | Moderate (e.g., ~18%) | Sharp spikes indicative of hydrogen bonding. nih.gov |
Noncovalent Interaction (NCI) Analysisscirp.orgnih.govresearchgate.net
Noncovalent Interaction (NCI) analysis is a computational technique that visualizes weak interactions in real space, complementing the findings of Hirshfeld surface analysis. nih.govnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). The NCI method generates three-dimensional isosurfaces that highlight regions of noncovalent interactions. nih.gov These surfaces are colored to denote the nature and strength of the interaction: blue indicates strong, attractive interactions like hydrogen bonds, green signifies weaker van der Waals forces, and red indicates repulsive steric clashes. nih.govscirp.org
In the context of 4,5-diaminopyrimidine dihydrochloride and similar compounds, NCI analysis can precisely map the hydrogen bonds and other noncovalent forces that stabilize the crystal structure. For instance, a strong N-H···Cl or N-H···N hydrogen bond would appear as a distinct blue or bluish-green disc-shaped surface between the donor and acceptor atoms. niscpr.res.in Weaker interactions, such as C-H···π or π-π stacking, would be visualized as broader, greener surfaces. niscpr.res.in This intuitive visualization provides a clear picture of the forces governing molecular assembly in the crystal, corroborating and expanding upon the data from Hirshfeld surface analysis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studiesgsconlinepress.comacs.org
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, employing computational methods to establish a mathematical link between the chemical structure of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of novel, unsynthesized molecules. tandfonline.com
Development of Predictive Models for Biological Activitygsconlinepress.comacs.org
The development of a QSAR model begins with a dataset of compounds, typically analogues of a parent structure, for which biological activity has been experimentally measured. For pyrimidine derivatives, known for a wide spectrum of biological activities, QSAR models have been built to predict their efficacy as antimicrobial, anti-inflammatory, or antiviral agents. tandfonline.comtaylorfrancis.com
The process involves calculating a wide array of molecular descriptors for each compound, which are numerical values that encode different aspects of the molecule's structure and properties. These can include electronic, steric, hydrophobic, and topological descriptors. Statistical methods, most commonly Multiple Linear Regression (MLR), but also more advanced techniques like Artificial Neural Networks (ANN), are used to formulate an equation that correlates a selection of these descriptors with the observed biological activity. tandfonline.com The resulting model's predictive capability is rigorously assessed through internal and external validation procedures to ensure its robustness and reliability. For instance, a successful QSAR model for pyrimidine derivatives might predict anti-inflammatory activity based on a combination of the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and lipophilicity (logP). tandfonline.com
Identification of Descriptors Governing Bioactivityacs.org
A primary benefit of QSAR studies is the identification of the specific molecular descriptors that most significantly influence the biological activity of the compounds. researchgate.net This information provides critical insights into the mechanism of action and guides the rational design of more potent and selective analogues.
For pyrimidine derivatives, QSAR analyses have consistently highlighted the importance of certain structural features. gsconlinepress.com For example, electronic properties, such as the distribution of partial charges on the pyrimidine ring, and steric properties of substituents are often found to be critical. gsconlinepress.comtandfonline.com The hydrophobicity of the molecule, quantified by descriptors like logP, frequently plays a key role in its ability to cross cell membranes and reach its target. tandfonline.com Topological descriptors, which describe molecular shape and branching, can also be crucial for ensuring a good fit within a biological target's binding site.
The table below lists common descriptor types and their potential influence on the bioactivity of pyrimidine analogues.
| Descriptor Type | Example Descriptor | Potential Influence on Bioactivity |
| Electronic | EHOMO, Dipole Moment (µ) | Governs electrostatic interactions, hydrogen bonding capacity, and reaction propensity. tandfonline.com |
| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. tandfonline.com |
| Steric | Molar Refractivity, Verloop parameters (L, B3, B4) | Relates to molecule size, polarizability, and shape, affecting binding pocket fit. gsconlinepress.com |
| Topological | Wiener Index, Kier & Hall indices | Describes molecular connectivity and branching, which can impact receptor binding. |
| 3D Descriptors | Hydrophobic Polar Surface Area | Correlates with molecular interactions and transport properties. |
By identifying these key descriptors, QSAR studies provide a rational framework for the strategic modification of compounds like this compound to optimize their therapeutic potential.
Advanced Analytical and Spectroscopic Characterization of 4,5 Diaminopyrimidine Dihydrochloride and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4,5-diaminopyrimidine (B145471) dihydrochloride (B599025). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. nih.gov Distinct signals are anticipated for each carbon atom in the pyrimidine (B1678525) ring. The chemical shifts of these carbons are indicative of their hybridization and local electronic environment. For instance, carbons bonded to nitrogen atoms will resonate at a different frequency compared to the other ring carbons. In some cases, line broadening effects at room temperature in both ¹H and ¹³C NMR spectra can be observed for primary amines substituted at the 4-position of the pyrimidine ring, which can serve as a diagnostic tool to identify regioisomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4,5-Diaminopyrimidine Moiety
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Ring CH | 7.0 - 8.5 | Chemical shift is influenced by solvent and substitution. |
| Amino NH₂ | 4.0 - 7.0 | Often appears as a broad signal; exchangeable with D₂O. | |
| ¹³C | Ring C-NH₂ | 140 - 160 | Carbons directly attached to amino groups. |
| Ring CH | 110 - 130 | Aromatic carbons bearing a hydrogen atom. | |
| Quaternary C | 120 - 150 | Carbons within the ring not bonded to hydrogen. |
Note: The actual chemical shifts for 4,5-diaminopyrimidine dihydrochloride may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. nih.gov Electron ionization (EI) is a common method used for the analysis of such compounds.
In the EI mass spectrum of 4,5-diaminopyrimidine, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (110.12 g/mol ). nist.govwikipedia.org The fragmentation of the molecular ion provides valuable structural information. The pyrimidine ring is relatively stable, but fragmentation can occur through the loss of small molecules or radicals. Common fragmentation pathways for pyrimidine derivatives include the loss of HCN, NH₂, or radicals from the substituents. sapub.orgresearchgate.net The analysis of these fragment ions helps to confirm the structure of the parent molecule.
Table 2: Major Fragments Observed in the Electron Ionization Mass Spectrum of 4,5-Diaminopyrimidine
| m/z | Proposed Fragment |
| 110 | [M]⁺ (Molecular Ion) |
| 83 | [M - HCN]⁺ |
| 82 | [M - HCN - H]⁺ |
| 55 | [C₃H₃N]⁺ |
| 54 | [C₃H₂N]⁺ |
| 42 | [C₂H₂N]⁺ |
Source: Data compiled from the NIST WebBook. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
For this compound, the IR spectrum is expected to show distinct peaks for the N-H stretching vibrations of the primary amino groups, typically in the region of 3100-3500 cm⁻¹. The C-H stretching of the aromatic ring usually appears around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibrations are also expected in this region. The formation of the dihydrochloride salt will influence the N-H stretching and bending frequencies due to protonation.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3500 | N-H Stretch | Primary Amine (NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1600 - 1650 | N-H Bend | Primary Amine (NH₂) |
| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
| 650 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |
Note: The exact positions and intensities of the peaks can be affected by the physical state of the sample (solid or solution) and hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, which in this case is the diaminopyrinidine ring system.
The UV-Vis spectrum of 4,5-diaminopyrimidine is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic pyrimidine ring. The presence of the two amino groups, which are auxochromes, is known to cause a red shift (bathochromic shift) of the λmax to longer wavelengths compared to the parent pyrimidine molecule. semanticscholar.org This technique is also highly useful for the quantitative analysis and purity assessment of the compound by applying the Beer-Lambert law.
Table 4: Expected UV-Vis Absorption Data for 4,5-Diaminopyrimidine
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol/Water | ~250 - 300 | To be determined | π → π* |
Note: The λmax and molar absorptivity are solvent-dependent.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
For this compound, a single-crystal X-ray diffraction study would reveal the geometry of the pyrimidine ring and the attached amino groups. It would also show how the chloride counter-ions are positioned relative to the protonated diaminopyrimidine cation and detail the hydrogen bonding network and crystal packing in the solid state. Such studies on similar diaminopyrimidine derivatives have shown the planar nature of the pyrimidine ring and various intermolecular interactions that stabilize the crystal structure. ibb.waw.plglsciences.com
Table 5: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsional Angles | The dihedral angles describing the conformation of the molecule. |
| Hydrogen Bonding | Details of intermolecular hydrogen bonds. |
| Crystal Packing | The arrangement of molecules in the crystal lattice. |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound, as well as for assessing its purity. Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives. acs.org
In a typical reversed-phase HPLC method for this compound, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound is separated from impurities based on its polarity. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. A UV detector is commonly used for detection, and the peak area is proportional to the concentration of the compound, allowing for accurate purity determination.
Table 6: General Reversed-Phase HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from a high percentage of A to a higher percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., λmax) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: This is a general method and would require optimization for specific applications.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step procedures that may utilize harsh reagents and generate significant waste. The future of 4,5-Diaminopyrimidine (B145471) dihydrochloride (B599025) synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and efficient methodologies.
Future research should focus on:
Catalytic Systems: Exploring novel catalysts, including biocatalysts and reusable heterogeneous catalysts, can enhance reaction efficiency and sustainability. Metal-free catalytic systems are also a promising area of investigation to reduce heavy metal contamination.
Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can significantly shorten reaction times, increase yields, and in some cases, enable solvent-free reactions. medium.com
Renewable Feedstocks: Investigating the use of renewable starting materials and biomass-derived solvents can further enhance the sustainability profile of pyrimidine synthesis. nih.gov
| Synthetic Approach | Key Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free conditions. medium.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, effective for heterogeneous reactions. medium.com |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification processes. nih.gov |
Exploration of New Biological Targets and Unconventional Bioactivity Profiles
While the 2,4-diaminopyrimidine (B92962) scaffold is a well-known kinase inhibitor, the broader bioactivity of the 4,5-diaminopyrimidine core remains relatively underexplored. Future research should venture beyond the traditional focus on oncology and explore new therapeutic areas.
Promising areas for investigation include:
Antiviral Activity: Given that some pyrimidine derivatives have shown efficacy against viruses like human coronavirus 229E (HCoV-229E), a systematic evaluation of 4,5-diaminopyrimidine derivatives against a broad spectrum of viruses is warranted. nih.gov This could involve targeting viral enzymes or host factors essential for viral replication. Some pyrimidine-based compounds have been shown to inhibit viral replication by interfering with processes like mRNA nuclear export. nih.gov
Antimicrobial Properties: The diaminopyrimidine structure is a key component of successful antibacterial drugs like trimethoprim. medium.com There is significant potential in exploring derivatives of 4,5-diaminopyrimidine for activity against drug-resistant bacterial and fungal strains. researchgate.net
Modulation of Non-Kinase Targets: Research into the interaction of 4,5-diaminopyrimidine analogs with other classes of enzymes and receptors could unveil novel mechanisms of action and therapeutic applications. nih.gov This could include targets such as G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes.
Agrochemical Applications: The role of 4,5-diaminopyrimidine in the formulation of herbicides and fungicides suggests a potential for developing new and more effective crop protection agents. rsc.org
Rational Design of Derivatives with Enhanced Selectivity and Potency for Preclinical Lead Optimization
The rational design of novel derivatives based on the 4,5-diaminopyrimidine scaffold is a cornerstone of future research. By leveraging structural biology and computational chemistry, it is possible to create compounds with improved pharmacological profiles.
Key strategies for rational design include:
Structure-Based Drug Design: Utilizing the co-crystal structures of lead compounds with their biological targets can guide the design of derivatives with enhanced binding affinity and selectivity. nih.gov
Pharmacophore Modeling: Identifying the essential structural features required for biological activity allows for the design of novel scaffolds that retain or improve upon the desired interactions with the target.
Fragment-Based Drug Discovery: Screening libraries of small molecular fragments against a biological target can identify key binding interactions that can be elaborated upon to develop potent and selective inhibitors.
| Design Strategy | Objective | Example Application |
| Structure-Based Design | Enhance binding affinity and selectivity. | Designing focal adhesion kinase (FAK) inhibitors based on the TAE-226 scaffold. nih.gov |
| Pharmacophore Modeling | Identify key structural features for activity. | Developing novel EGFR inhibitors that overcome clinical resistance. nih.gov |
| Fragment-Based Screening | Discover novel binding interactions. | Identifying starting points for the development of new kinase inhibitors. |
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Biological Interactions
Understanding the dynamic interactions of 4,5-diaminopyrimidine derivatives within a biological system is crucial for elucidating their mechanism of action. Advanced spectroscopic and imaging techniques offer the potential for real-time visualization of these processes in living cells.
Future research should incorporate:
Förster Resonance Energy Transfer (FRET): FRET microscopy can be used to monitor protein-protein interactions and conformational changes in real-time within living cells. rsc.orgnih.govnih.gov By fluorescently labeling a 4,5-diaminopyrimidine derivative and its target protein, FRET can provide quantitative data on binding kinetics and localization. nih.govmdpi.com
Live-Cell Imaging: The development of fluorescently tagged 4,5-diaminopyrimidine analogs would enable direct visualization of their uptake, subcellular distribution, and target engagement in living cells using techniques like confocal microscopy. rsc.orgresearchgate.netchemrxiv.org
Advanced Spectroscopic Methods: Techniques such as fluorescence correlation spectroscopy (FCS) can provide insights into the diffusion and concentration of fluorescently labeled molecules, offering a powerful tool to study drug-target interactions at the single-molecule level.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-test-learn cycle. These computational tools can be applied to the development of 4,5-diaminopyrimidine derivatives in several ways.
Key applications of AI and ML include:
Generative AI for De Novo Design: Generative models can design novel molecules with desired properties from scratch. medium.comnih.gov This approach can be used to explore vast chemical spaces and identify novel 4,5-diaminopyrimidine-based compounds with high predicted activity and favorable drug-like properties. nih.govarxiv.org
Predictive Modeling: Machine learning algorithms can be trained on existing datasets to predict the biological activity, toxicity, and pharmacokinetic properties of new 4,5-diaminopyrimidine derivatives. nih.gov This can help to prioritize compounds for synthesis and experimental testing.
Off-Target Prediction: A significant challenge in drug development is minimizing off-target effects. Machine learning models can be developed to predict the potential off-target interactions of 4,5-diaminopyrimidine derivatives, thereby improving their safety profiles. nih.govcrisprmedicinenews.comnih.govresearchgate.net
| AI/ML Application | Description |
| Generative AI | Creates novel molecular structures with desired properties. medium.comnih.govnih.govarxiv.org |
| Predictive Modeling | Predicts bioactivity, toxicity, and ADME properties of new compounds. nih.gov |
| Off-Target Prediction | Identifies potential unintended biological targets to improve safety. nih.govcrisprmedicinenews.comnih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,5-diaminopyrimidine dihydrochloride, and how can purity be optimized?
- Answer : Synthesis typically involves condensation reactions of guanidine derivatives with β-keto esters under acidic conditions. Purity optimization requires recrystallization using polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (>97% purity) . Melting point analysis (206°C) and elemental analysis (C₄H₆N₄·2HCl) confirm structural integrity. For advanced purification, column chromatography with silica gel or reverse-phase HPLC is recommended .
Q. How should researchers characterize the solubility and stability of this compound in aqueous solutions?
- Answer : Solubility can be determined gravimetrically in buffers (pH 1–12) at 25°C. Stability studies should use LC-MS or UV-Vis spectroscopy to monitor decomposition under varying temperatures (e.g., 4°C to 40°C) and light exposure. Evidence suggests dihydrochloride salts generally exhibit enhanced aqueous stability compared to hydrochloride forms due to stronger ionic interactions .
Q. What analytical techniques are critical for verifying the identity of this compound?
- Answer : Key techniques include:
- FT-IR : Confirm N-H and C-N stretches (3100–3500 cm⁻¹ and 1600–1650 cm⁻¹, respectively).
- ¹H/¹³C NMR : Peaks at δ 6.8–7.2 ppm (pyrimidine protons) and δ 160–170 ppm (aromatic carbons).
- Mass Spectrometry : Exact mass (C₄H₆N₄·2HCl = 181.06 g/mol) with ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers resolve contradictions in decomposition kinetics of 4,5-diaminopyrimidine derivatives under basic conditions?
- Answer : Isotopic labeling (e.g., tritium or ¹⁴C) combined with TLC and LC-MS can track intermediates (e.g., ethylidene groups). For example, studies on analogous purine derivatives revealed nonvolatile decomposition products (e.g., 8-methylpurine) via hydroxide ion attack, with rate constants dependent on alkyl group polarity (Table 1, k1 = 5.5 ± 1.7) . Adjust reaction conditions (e.g., NaOH concentration) to validate reproducibility.
Q. What strategies are effective for studying the supramolecular interactions of this compound in crystal structures?
- Answer : Single-crystal XRD reveals hydrogen-bonding networks (N–H···Cl) and π-π stacking. For zwitterionic analogs, water molecules stabilize lattice structures, as shown in studies of albendazole salts. Computational modeling (DFT or MD simulations) can predict stabilization energies and polymorphic behavior .
Q. How does the dihydrochloride salt form influence bioavailability in pharmacological studies compared to freebase or hydrochloride forms?
- Answer : Dihydrochloride salts improve solubility and bioavailability via enhanced ionization (e.g., dopamine hydrochloride analogs). For in vitro models, compare uptake rates using radiolabeled compounds (e.g., ³H-dopamine) in cell assays. Pharmacokinetic studies on GBR-12909 dihydrochloride demonstrated rapid dopamine uptake inhibition (<5 seconds), highlighting salt-dependent efficacy .
Methodological Notes
- Contradiction Handling : Discrepancies in melting points (e.g., 4,6-diaminopyrimidine at 243–244°C vs. 4,5-diaminopyrimidine at 206°C ) highlight the need for compound-specific validation.
- Advanced Techniques : Use isotopic labeling (e.g., ¹⁵N) for mechanistic studies and synchrotron XRD for high-resolution crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
